molecular formula C14H21N5 B4260597 N,4,6-trimethyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]pyrimidin-2-amine

N,4,6-trimethyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]pyrimidin-2-amine

Cat. No.: B4260597
M. Wt: 259.35 g/mol
InChI Key: PBBPNXCVKPLFPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,4,6-trimethyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]pyrimidin-2-amine, also known as TAK-659, is a small molecule drug that has been developed as a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.

Mechanism of Action

BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling pathway. Upon activation of B-cell receptor, BTK is recruited to the plasma membrane and phosphorylated by Src family kinases. Activated BTK then phosphorylates downstream targets, leading to various cellular responses such as proliferation, survival, and differentiation. N,4,6-trimethyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]pyrimidin-2-amine inhibits BTK by binding to the ATP-binding site of the enzyme, thus preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. For example, it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and it can also modulate the function of immune cells such as T cells and natural killer cells. These effects may have implications for the treatment of autoimmune and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N,4,6-trimethyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]pyrimidin-2-amine is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. Another advantage is its oral bioavailability, which allows for convenient dosing in preclinical and clinical studies. However, one limitation is its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations.

Future Directions

There are several potential future directions for the development of N,4,6-trimethyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]pyrimidin-2-amine and related compounds. One direction is the exploration of combination therapies with other agents such as monoclonal antibodies or other small molecule inhibitors. Another direction is the investigation of this compound in other B-cell malignancies or in other diseases such as autoimmune or inflammatory disorders. Additionally, further studies are needed to elucidate the mechanisms of action and potential side effects of this compound, as well as to optimize its pharmacokinetic and pharmacodynamic properties.

Scientific Research Applications

N,4,6-trimethyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]pyrimidin-2-amine has been extensively studied in preclinical and clinical trials for its potential as a therapeutic agent in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro and in vivo studies have demonstrated that this compound is a potent inhibitor of BTK, and it can induce apoptosis and inhibit proliferation of B-cell malignancy cells.

Properties

IUPAC Name

N,4,6-trimethyl-N-[(3-propyl-1H-pyrazol-5-yl)methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5/c1-5-6-12-8-13(18-17-12)9-19(4)14-15-10(2)7-11(3)16-14/h7-8H,5-6,9H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBPNXCVKPLFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NNC(=C1)CN(C)C2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,4,6-trimethyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]pyrimidin-2-amine
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N,4,6-trimethyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]pyrimidin-2-amine
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N,4,6-trimethyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]pyrimidin-2-amine
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N,4,6-trimethyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]pyrimidin-2-amine
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N,4,6-trimethyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]pyrimidin-2-amine
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N,4,6-trimethyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]pyrimidin-2-amine

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